molecular formula C13H16O2 B584761 (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol CAS No. 188399-48-6

(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol

Cat. No. B584761
CAS RN: 188399-48-6
M. Wt: 204.269
InChI Key: WACMQXMZXZTKIV-QWHCGFSZSA-N
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Description

(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol, also known as PMMC, is an organic compound with a wide range of applications in scientific research. PMMC has been used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects. This article will discuss the synthesis method of PMMC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Enantiomers : Davies et al. (2003) detailed the synthesis of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates, showcasing a parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This method efficiently synthesizes both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of the compound (Davies et al., 2003).
  • Catalytic Electronic Activation : Black et al. (2005) describe the activation of 2-cyclopenten-1-ol through aluminum-catalyzed transfer hydrogenation. This activation enables the facile conjugate addition and subsequent restoration of the alcohol functional group, illustrating an indirect addition of nucleophiles to allylic alcohols (Black et al., 2005).

Fragrance Materials and Aroma Constituents

  • Fragrance Material Review : Scognamiglio et al. (2012) conducted a toxicologic and dermatologic review of 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one, a fragrance material related to this compound. The review includes detailed summaries of physical properties and safety assessments (Scognamiglio et al., 2012).

Biogenetic-Type Cyclization and Chemical Reactions

  • Biogenetic-Type Cyclization : Naemura et al. (1992) explored the biogenetic-type cyclization of a related compound, leading to the formation of tricyclic compounds with the allo-cedrol skeleton. This study highlights the stereo and regiospecific cyclization processes in chemical synthesis (Naemura et al., 1992).

properties

IUPAC Name

(1R,2S)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACMQXMZXZTKIV-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]([C@@H]1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655281
Record name (1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol

CAS RN

188399-48-6
Record name (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188399-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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